

Application Note: HPLC Analysis of N,S-Diacetylcysteine Methyl Ester

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Compound of Interest

Compound Name: *N,S-Diacetylcysteine methyl ester*

Cat. No.: B098674

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of **N,S-Diacetylcysteine methyl ester** using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

N,S-Diacetylcysteine methyl ester is a derivative of the amino acid cysteine, characterized by the acetylation of both the amino and sulfhydryl groups, as well as the esterification of the carboxyl group. These modifications increase its lipophilicity compared to N-acetylcysteine (NAC), potentially enhancing cell permeability. As a cysteine prodrug, it is investigated for its role in replenishing intracellular glutathione, a critical antioxidant. Accurate and reliable analytical methods are essential for its quantification in research and pharmaceutical development.

This application note details a stability-indicating RP-HPLC method for the determination of **N,S-Diacetylcysteine methyl ester**. The described methodology is adapted from established methods for N-acetylcysteine and its related substances.[1][2]

Experimental Protocols

This section provides a comprehensive methodology for the HPLC analysis of **N,S-Diacetylcysteine methyl ester**.

2.1. Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector.

Table 1: HPLC Instrumentation and Conditions

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Detector	UV-Vis Detector
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	Acetonitrile and Water (30:70 v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Column Temperature	25°C
Detection Wavelength	210 nm ^[2]

2.2. Reagent and Sample Preparation

2.2.1. Reagent Preparation

- **Mobile Phase:** Prepare a solution of 30% acetonitrile and 70% water, both HPLC grade. Add 0.1% trifluoroacetic acid to the final mixture. Degas the mobile phase prior to use.

2.2.2. Standard Solution Preparation

- **Stock Solution (1 mg/mL):** Accurately weigh 10 mg of **N,S-Diacetylcysteine methyl ester** reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase and bring to volume.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL.

2.2.3. Sample Preparation

- For drug substance analysis, prepare a sample solution with a target concentration within the calibration range using the mobile phase as the diluent.
- Filter all solutions through a 0.45 μm syringe filter before injection.

Method Validation Parameters (Typical)

The following parameters should be assessed to validate the analytical method according to ICH Q2(R1) guidelines.

Table 2: Method Validation Summary

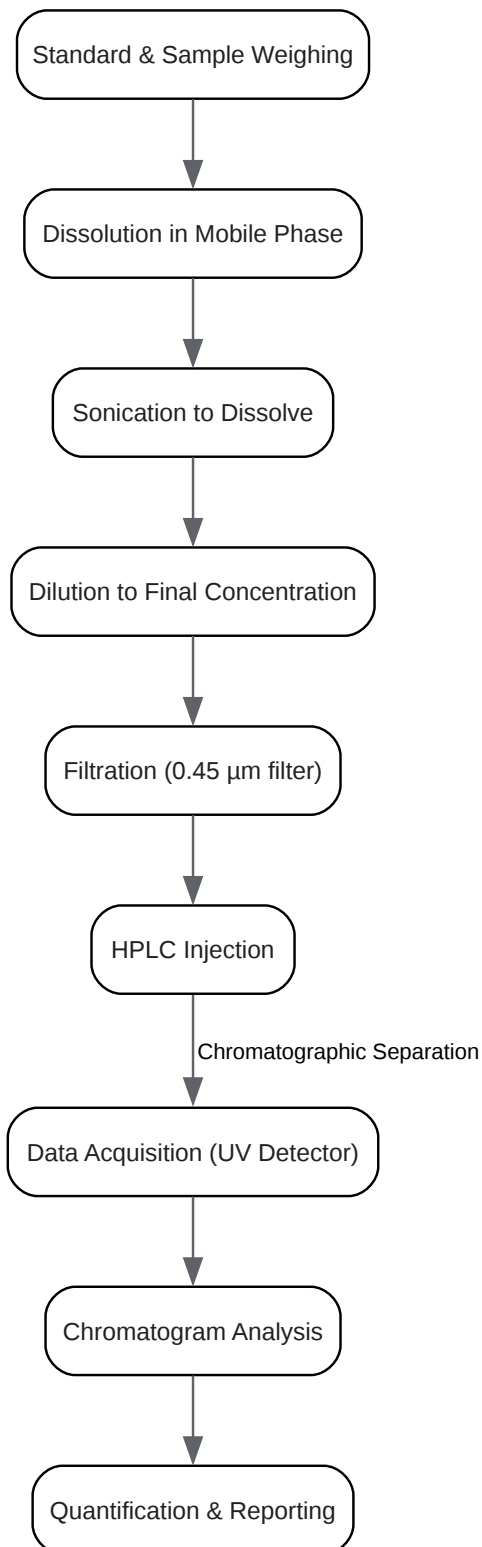
Parameter	Typical Acceptance Criteria
Linearity	Correlation coefficient (r^2) ≥ 0.999
Accuracy	98.0% - 102.0% recovery
Precision (Repeatability & Intermediate)	RSD $\leq 2.0\%$
Specificity	No interference from blank or placebo at the analyte's retention time
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ)	Signal-to-Noise ratio of 10:1
Robustness	No significant changes in results with minor variations in method parameters

Experimental Workflow and Signaling Pathway Diagrams

4.1. Experimental Workflow

The following diagram outlines the general workflow for the HPLC analysis of **N,S-Diacetylcysteine methyl ester**.

HPLC Analysis Workflow



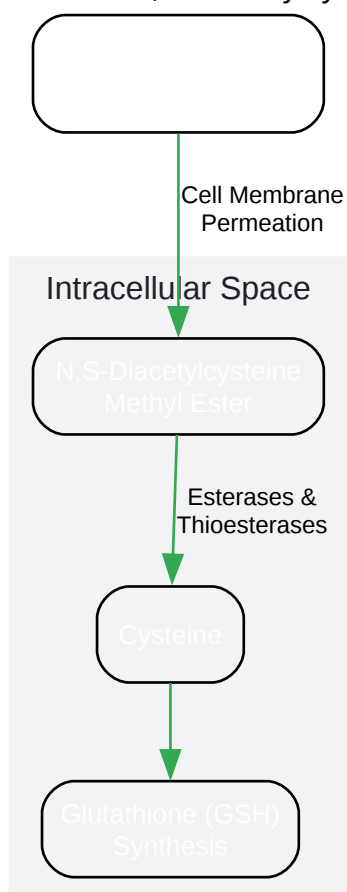
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Caption: General workflow for the HPLC analysis of **N,S-Diacetylcysteine methyl ester**.

4.2. Intracellular Conversion Pathway

N,S-Diacetylcysteine methyl ester is designed to be a prodrug that delivers cysteine into cells. The following diagram illustrates its proposed intracellular conversion pathway.

Intracellular Conversion of N,S-Diacetylcysteine Methyl Ester



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Caption: Proposed intracellular conversion of **N,S-Diacetylcysteine methyl ester** to cysteine.

Data Presentation

Table 3: Example Calibration Curve Data

Concentration (µg/mL)	Peak Area (mAU*s)
1	15.2
5	76.1
10	151.8
25	379.5
50	755.3
100	1510.1

Table 4: System Suitability Parameters

Parameter	Typical Result	USP Limit
Tailing Factor	1.1	≤ 2.0
Theoretical Plates	> 2000	> 2000
Repeatability (n=6)	0.5% RSD	≤ 2.0% RSD

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of **N,S-Diacetylcysteine methyl ester**. The method is suitable for quality control and research applications, offering good specificity and precision. Method validation should be performed in accordance with regulatory guidelines to ensure its suitability for the intended purpose.

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References

- 1. A simple RP-HPLC method for the stability-indicating determination of *N*-acetyl-L-cysteine and *N,N'*-diacetyl-L-cystine in cell culture media [insights.bio]
- 2. archives.ijper.org [archives.ijper.org]
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